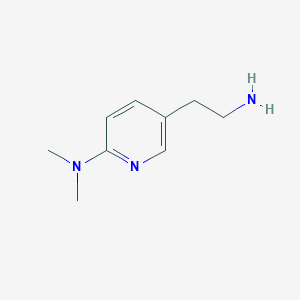

![molecular formula C26H25N5O2 B2495291 3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 919245-32-2](/img/structure/B2495291.png)

3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex heterocyclic molecule, which is part of a broader class of compounds explored for various biological activities. Its structure suggests potential for interaction with a range of biological targets.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multiple steps, including coupling reactions, condensations, and cyclizations. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives employs a coupling reaction between aminopyrazol-4-carbonitrile and aryl diazonium chlorides, followed by condensation and reflux processes (Al‐Azmi & Mahmoud, 2020).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, similar to the target compound, is often confirmed through X-ray analysis and spectroscopic methods, including IR and NMR. These techniques help in identifying functional groups, confirming the presence of the CN group, and elucidating the overall molecular framework (Al‐Azmi & Mahmoud, 2020).

Chemical Reactions and Properties

Heterocyclic compounds like the target molecule participate in a variety of chemical reactions, including nucleophilic substitution, bromination, and condensation reactions. These reactions are essential for functionalizing the molecule and tuning its properties for specific applications (Mishriky & Moustafa, 2013).

Scientific Research Applications

Novel Radioligand Applications in Neurological Research

A study by Takahata et al. (2017) introduced a novel positron emission tomography (PET) ligand, closely related to the compound , for investigating the AMPA receptor, a critical element in neurological signaling. This research underscored the compound's potential in mapping brain activity and studying various neuropsychiatric disorders. The study demonstrated promising in vivo properties for imaging applications, although it also highlighted challenges related to the dynamic range and metabolite interference in the brain, suggesting that while the compound has potential, further optimization is needed for practical AMPA receptor PET imaging Takahata et al., 2017.

Pharmacokinetic and Pharmacodynamic Properties in Drug Development

Research on YM087, which shares a structural resemblance with the compound of interest, has provided valuable insights into the pharmacokinetic and pharmacodynamic properties of new drug candidates. This study, conducted by Burnier et al. (1999), explored YM087's characteristics as a dual V1/V2 receptor antagonist, highlighting its bioavailability and metabolic profile in human subjects. The findings contribute to a deeper understanding of drug action mechanisms and the development of medications with improved efficacy and safety profiles Burnier et al., 1999.

Innovative Therapeutic Agents Against Viral Infections

Another avenue of research illustrated by Phillpotts et al. (1981) investigated enviroxime's antiviral activity, which, like our compound, targets specific viral mechanisms. This study provided evidence of the compound's efficacy in reducing symptoms of rhinovirus infection, paving the way for the development of new antiviral agents. Such research is critical for expanding the arsenal against viral diseases, with implications for treating common colds to more severe viral infections Phillpotts et al., 1981.

Metabolic Pathways and Drug Interactions

Understanding the metabolism and disposition of therapeutic agents remains a critical area of pharmaceutical research. A study on Dabigatran, a direct thrombin inhibitor, by Blech et al. (2008), sheds light on the metabolic pathways and potential drug interactions, emphasizing the importance of esterase-mediated hydrolysis in drug metabolism. Such studies are crucial for predicting drug efficacy, potential side effects, and interactions with other medications, contributing to safer and more effective therapeutic strategies Blech et al., 2008.

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.

Future Directions

This could involve potential applications, further modifications, or investigations that could be done based on the current knowledge of the compound.

Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted database for accurate and detailed information.

properties

IUPAC Name |

3-methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N5O2/c1-18-20(26(33)31-23-10-6-5-9-22(23)28-25(31)21(18)17-27)11-12-24(32)30-15-13-29(14-16-30)19-7-3-2-4-8-19/h2-10,28H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFXMXWUVGYJBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![(Z)-ethyl 2-(2-((cyclopropanecarbonyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2495214.png)

![6-cyano-N-[3-(pyridin-4-yl)-1,2,4-thiadiazol-5-yl]pyridine-3-sulfonamide](/img/structure/B2495216.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)

![7-ethyl-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495222.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)